REACTION_CXSMILES
|
P(Cl)(Cl)([Cl:3])=O.[Br:6][C:7]1[N:15]2[C:10]([C:11](=O)[NH:12][C:13](=O)[NH:14]2)=[N:9][CH:8]=1.[ClH:18].C(N(CC)CC)C>>[Br:6][C:7]1[N:15]2[C:10]([C:11]([Cl:3])=[N:12][C:13]([Cl:18])=[N:14]2)=[N:9][CH:8]=1 |f:2.3|
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Name
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|
Quantity
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200 mL
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Type
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reactant
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Smiles
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P(=O)(Cl)(Cl)Cl
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Name
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|
Quantity
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20 g
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Type
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reactant
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Smiles
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BrC1=CN=C2C(NC(NN21)=O)=O
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Name
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|
Quantity
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24 g
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Type
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reactant
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Smiles
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Cl.C(C)N(CC)CC
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Control Type
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UNSPECIFIED
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Setpoint
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110 °C
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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The reaction mixture was cooled to room temperature
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Type
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CONCENTRATION
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Details
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concentrated
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Type
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ADDITION
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Details
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The residue was taken in a cooled mixture of 1000 ml of ethyl acetate and 500 ml of saturated sodium bicarbonate solution
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Type
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CUSTOM
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Details
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The organic layer was separated
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Type
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EXTRACTION
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Details
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Aqueous layer was extracted with ethyl acetate (3×300 ml)
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Type
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WASH
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Details
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Combined organic layer was washed with aqueous sodium bicarbonate solution (2×150 ml) and 100 ml of brine solution
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Type
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DRY_WITH_MATERIAL
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Details
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The organic layer was dried over sodium sulphate
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Type
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CONCENTRATION
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Details
|
concentrated
|
Name
|
|
Type
|
product
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Smiles
|
BrC1=CN=C2C(=NC(=NN21)Cl)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 51 g | |
YIELD: CALCULATEDPERCENTYIELD | 218.8% |
Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |